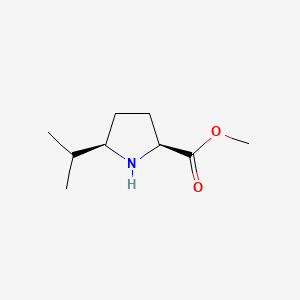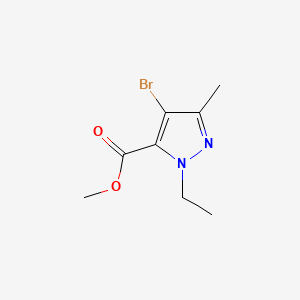
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate, also known as MDHTC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MDHTC is a heterocyclic compound that contains a sulfur atom in its ring structure. It is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and physiological effects:
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. It is relatively easy to synthesize and has a high purity. However, one limitation of using Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biological effects of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate.
Direcciones Futuras
There are several future directions for the study of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate. One potential application of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is in the development of new anti-inflammatory drugs. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases. Another potential application of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate is in the development of new anti-cancer agents. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Further research is needed to fully elucidate the potential applications of Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate in medicine.
Métodos De Síntesis
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate can be synthesized by the reaction of 2,3-dihydrothiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate has been used as a starting material for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPQAHPRDRJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2,3-dihydrothiophene-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)
![Carbamic acid, [3-(aminooxy)-1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![7H-Diimidazo[1,5-a:1',5',4'-de]quinoxaline](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)
![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)



